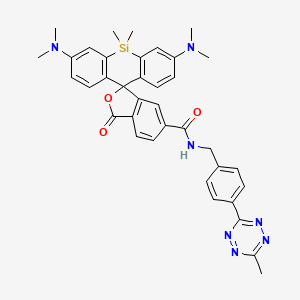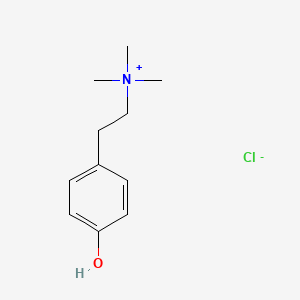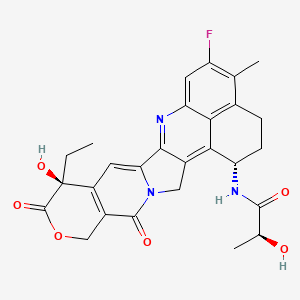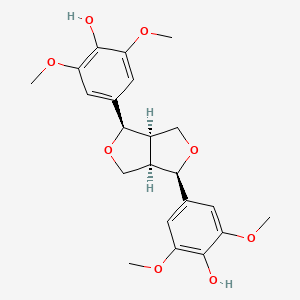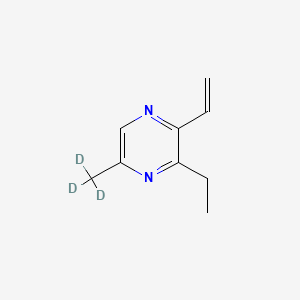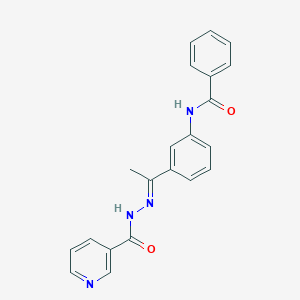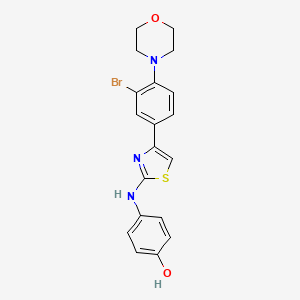
5-Lox-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Lox-IN-5 is a potent inhibitor of the enzyme 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are lipid mediators involved in various inflammatory and allergic responses. By inhibiting 5-lipoxygenase, this compound can potentially reduce inflammation and provide therapeutic benefits in conditions such as asthma, arthritis, and other inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Lox-IN-5 typically involves multiple steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic route may involve the use of reagents such as aldehydes, ketones, and amines, along with catalysts and solvents to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced technologies. This includes the use of continuous flow reactors, automated systems, and purification techniques such as chromatography and crystallization to obtain high-purity this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-Lox-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
5-Lox-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of 5-lipoxygenase and its effects on leukotriene biosynthesis.
Biology: Investigated for its role in modulating inflammatory pathways and immune responses.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical products.
Mechanism of Action
5-Lox-IN-5 exerts its effects by binding to the active site of the 5-lipoxygenase enzyme, thereby inhibiting its activity. This prevents the conversion of arachidonic acid to leukotrienes, which are key mediators of inflammation. The inhibition of 5-lipoxygenase reduces the production of pro-inflammatory leukotrienes, leading to decreased inflammation and associated symptoms .
Comparison with Similar Compounds
Similar Compounds
Zileuton: Another 5-lipoxygenase inhibitor used clinically for asthma treatment.
Nordihydroguaiaretic acid: A pan-lipoxygenase inhibitor with anti-inflammatory properties.
Curcumin derivatives: Natural compounds with potential 5-lipoxygenase inhibitory activity.
Uniqueness of 5-Lox-IN-5
This compound is unique due to its high potency and selectivity for 5-lipoxygenase, making it a valuable tool for studying the enzyme’s role in inflammation and for developing targeted therapies. Its effectiveness in reducing leukotriene production and its potential therapeutic applications in various inflammatory diseases highlight its significance in scientific research and medicine .
Properties
Molecular Formula |
C19H18BrN3O2S |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
4-[[4-(3-bromo-4-morpholin-4-ylphenyl)-1,3-thiazol-2-yl]amino]phenol |
InChI |
InChI=1S/C19H18BrN3O2S/c20-16-11-13(1-6-18(16)23-7-9-25-10-8-23)17-12-26-19(22-17)21-14-2-4-15(24)5-3-14/h1-6,11-12,24H,7-10H2,(H,21,22) |
InChI Key |
JJBWEFDCUDZMQR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


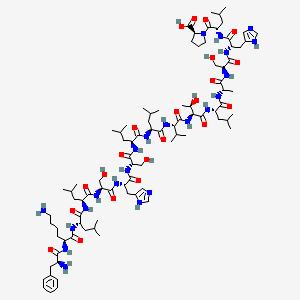
![cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu]](/img/structure/B12376304.png)
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
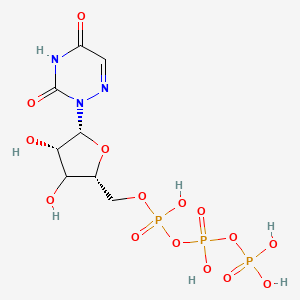
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)

